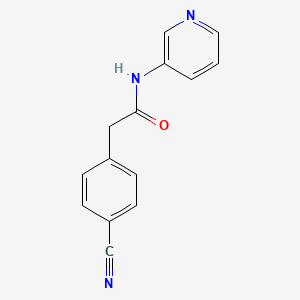

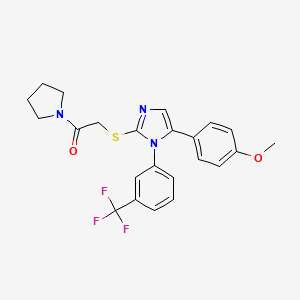

![molecular formula C17H18N2O3S B2591866 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 1005299-48-8](/img/structure/B2591866.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamides, which includes compounds like “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide”, often involves N-sulfonylation and esterification of carboxylic acids . A common method to synthesize sulfonamides is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides .

Chemical Reactions Analysis

Sulfonamides, including “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide”, can undergo various chemical reactions. For instance, they can participate in base-mediated coupling reactions .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound, due to the presence of the sulfonamide group, exhibits significant antimicrobial activity . Sulfonamides are known to inhibit the bacterial enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication . The acetamide linkage further contributes to this activity, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The same mechanism that grants this compound its antimicrobial properties—DHFR inhibition—also allows it to exhibit anticancer activities . By inhibiting DHFR, the compound can prevent the growth of cancer cells, particularly in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This opens up possibilities for its use in cancer therapy.

Organocatalysis

“N-(Phenylsulfonyl)benzenesulfonamide” derivatives have been used as organocatalysts in the synthesis of various organic compounds. For instance, they have catalyzed the formation of 2-aryl-4,5-diphenyl-1H-imidazoles, which are important due to their wide range of pharmaceutical activities . This demonstrates the compound’s utility in facilitating chemical reactions in a more environmentally friendly manner.

Mecanismo De Acción

Target of Action

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Based on the known activities of similar indole derivatives, it can be inferred that this compound may interact with its targets to exert various biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)18-15-10-9-14-6-5-11-19(17(14)12-15)23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULOIYGSNZOMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-oxo-5H,11H-isoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B2591786.png)

![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)

![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)